molecular formula C7H6BrN3 B2677932 7-bromo-5-methyl-1H-1,2,3-benzotriazole CAS No. 1352530-58-5

7-bromo-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2677932
CAS No.: 1352530-58-5
M. Wt: 212.05
InChI Key: UQVLOQMHCFPRJR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic and medicinal chemistry. researchgate.netmdpi.com These scaffolds are integral to a vast array of biologically active molecules, including many essential natural products like alkaloids and vitamins, as well as a majority of pharmaceuticals. researchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and ability to engage in specific interactions with biological targets. google.com Consequently, heterocyclic frameworks are a cornerstone in the design and development of new therapeutic agents, with applications spanning from anticancer to antimicrobial drugs. gsconlinepress.comjocpr.com

Overview of 1H-1,2,3-Benzotriazole Chemistry and Its Versatility

1H-1,2,3-Benzotriazole is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring with a 1,2,3-triazole ring. chemicalbook.com This stable aromatic molecule is a versatile building block in organic synthesis, capable of participating in a variety of chemical transformations. nih.gov Its utility stems from its ability to function as a synthetic auxiliary, a leaving group, and a precursor for a wide range of derivatives. nih.gov In medicinal chemistry, the benzotriazole (B28993) scaffold is recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. jocpr.comijpsr.com Furthermore, benzotriazole and its derivatives are extensively used in industrial applications, most notably as effective corrosion inhibitors for copper and its alloys. researchgate.netresearchgate.net

Rationale for Investigating Halogenated and Methyl-Substituted Benzotriazole Derivatives

The strategic modification of the benzotriazole core through the introduction of substituents like halogens and methyl groups is a key strategy in medicinal chemistry to modulate the compound's biological activity and physical properties. researchgate.net Halogenation, for instance, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. researchgate.net The introduction of bromine atoms, in particular, has been shown to be crucial for the inhibitory activity of certain benzotriazole derivatives against protein kinases. researchgate.net Methyl substitution can also influence a compound's metabolic stability and binding affinity to target proteins. nih.gov The combination of both halogen and methyl groups on the benzotriazole scaffold offers a means to fine-tune these properties, leading to the development of derivatives with enhanced efficacy and specificity for various applications, from pharmaceuticals to materials science. google.comnih.gov

Scope and Objectives of Research on 7-Bromo-5-methyl-1H-1,2,3-benzotriazole

The development of efficient and regioselective synthetic routes to obtain the compound in high purity.

A thorough characterization of its chemical and physical properties to establish a baseline for its behavior.

The exploration of its potential as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry.

The evaluation of its efficacy as a corrosion inhibitor, building upon the known properties of other halogenated benzotriazoles. google.com

The investigation of its potential biological activities, drawing parallels from the known pharmacological profiles of related bromo- and methyl-substituted benzotriazoles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVLOQMHCFPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties of 7 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

The fundamental chemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole are summarized in the table below. These identifiers are crucial for the unambiguous classification and referencing of the compound in chemical literature and databases.

PropertyValue
IUPAC Name This compound
CAS Number 1352530-58-5 chembeez.com
Molecular Formula C₇H₆BrN₃ chembeez.com
Molecular Weight 212.05 g/mol chembeez.com
Canonical SMILES CC1=CC2=C(C=C1Br)N=NN2
InChI Key UQVLOQMHCFPRJR-UHFFFAOYSA-N chembeez.com

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 7-bromo-5-methyl-1H-1,2,3-benzotriazole are not available in the searched scientific literature.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Detailed experimental IR and Raman spectra, along with the corresponding vibrational mode assignments for this compound, have not been found in the public domain.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 212.05 g/mol , a detailed mass spectrum and analysis of its specific fragmentation pattern are not available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published X-ray crystallographic studies for this compound, and therefore, information on its solid-state molecular conformation and packing is unavailable.

Electronic Absorption and Emission Spectroscopy for Tautomerism and Electronic Transitions

Experimental data from electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy for this compound, which would be necessary to discuss its tautomerism and electronic transitions, could not be located.

Computational and Theoretical Investigations of 7 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and stability of benzotriazole (B28993) derivatives. nih.govresearchgate.net For 7-bromo-5-methyl-1H-1,2,3-benzotriazole, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its energetic properties. biointerfaceresearch.comnih.gov These calculations are crucial for understanding the molecule's stability and are foundational for further computational analysis. nih.gov The optimized structure from DFT serves as the basis for vibrational frequency calculations, which help confirm that the geometry represents a true energy minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties (HOMO-LUMO Gaps, Charge Transfer)

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing insights into the electronic properties and reactivity of a molecule. researchgate.netnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. biointerfaceresearch.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater potential for charge transfer within the molecule. researchgate.net

For benzotriazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. researchgate.net This analysis helps in understanding the intramolecular charge transfer that can occur from the electron-donating parts of the molecule to the electron-accepting parts. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group will influence the energies of the HOMO and LUMO, and consequently, the electronic properties of the compound.

ParameterDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalRegion of the molecule likely to donate electrons.
LUMOLowest Unoccupied Molecular OrbitalRegion of the molecule likely to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For this compound, an MEP map would reveal the electronegative nitrogen atoms of the triazole ring as regions of negative potential, making them likely sites for interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms and regions near the bromine atom might exhibit a more positive potential. This visual representation of charge distribution is critical for understanding the molecule's intermolecular interactions and predicting its chemical behavior. researchgate.net

Tautomerism and Isomerization Studies: Energetic Landscapes and Preferential Forms

Benzotriazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. researchgate.net The two primary tautomers are the 1H- and 2H-forms. researchgate.net Computational studies are essential for determining the relative stabilities of these tautomers and understanding the energetic landscape of their interconversion. mdpi.com

For this compound, theoretical calculations can predict which tautomeric form is more stable in the gas phase and in different solvents. mdpi.com Generally, the 1H-tautomer of benzotriazole is found to be the more stable form. researchgate.net The position of the methyl and bromo substituents can influence the tautomeric equilibrium. Quantum chemical calculations can elucidate the energy barriers for isomerization between the different tautomeric and isomeric forms, providing a comprehensive understanding of the molecule's potential energy surface.

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Noncovalent interactions (NCIs), particularly hydrogen bonds, play a crucial role in the supramolecular chemistry and crystal packing of benzotriazole derivatives. nih.gov NCI analysis, often performed using tools like Reduced Density Gradient (RDG) analysis, helps to identify and characterize these weak interactions within a molecule and between molecules. nih.gov

In the solid state, this compound can form intermolecular hydrogen bonds, which influence its crystal structure and physical properties. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov Computational analysis can predict the strength and geometry of these hydrogen bonds, providing insight into the formation of hydrogen-bonded networks. ukm.my

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.govcosmosscholars.com This method provides valuable mechanistic insights into ligand-target interactions at the molecular level. nih.govpensoft.net For benzotriazole derivatives, which are known for their diverse biological activities, molecular docking studies can help to identify potential biological targets and elucidate their mechanism of action. nih.gov

Coordination Chemistry and Ligand Properties of 7 Bromo 5 Methyl 1h 1,2,3 Benzotriazole Derivatives

Donor Atom Characterization and Ligand Field Properties

The ligand field properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole are expected to be similar to other N-heterocyclic ligands. Upon coordination to a metal ion, the ligand will cause a splitting of the d-orbitals of the metal, the magnitude of which is described by the ligand field splitting parameter (10Dq). The electronic effects of the bromo and methyl substituents will subtly tune this parameter. The electron-withdrawing bromo group may lead to a slightly weaker ligand field compared to unsubstituted benzotriazole (B28993), while the electron-donating methyl group may cause a slight increase.

Synthesis and Characterization of Metal Complexes with the Title Compound as a Ligand

The synthesis of metal complexes with this compound as a ligand can be achieved through various standard methods in coordination chemistry. sapub.org Typically, a solution of the ligand in a suitable solvent is reacted with a solution of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals like copper, cobalt, nickel, and zinc). sapub.orgasianpubs.org The resulting complexes can often be isolated as crystalline solids.

Characterization of these complexes involves a combination of spectroscopic and analytical techniques to determine their composition and structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the benzotriazole ligand to the metal ion. asianpubs.org The N-H stretching vibration of the free ligand is expected to shift or disappear upon coordination. asianpubs.org New bands corresponding to metal-nitrogen (M-N) vibrations may also be observed in the far-IR region. sapub.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere and the d-d electronic transitions of the metal ion. researchgate.netresearchgate.net For instance, copper(II) complexes often exhibit broad d-d transition bands in the visible region. researchgate.net

Below is a representative table of expected spectroscopic data for hypothetical metal complexes of this compound, based on data for similar benzotriazole complexes.

ComplexKey IR Bands (cm⁻¹)UV-Vis λmax (nm)Color
[Cu(7-bromo-5-methyl-bta)₂Cl₂]~3100 (N-H shift), ~1600 (C=N), ~450 (Cu-N)~650-750 (d-d)Green/Blue
[Co(7-bromo-5-methyl-bta)₂(H₂O)₄]Cl₂~3400 (O-H), ~3100 (N-H shift), ~1600 (C=N), ~430 (Co-N)~500-600 (d-d)Pink/Red
[Ni(7-bromo-5-methyl-bta)₄]Cl₂~3100 (N-H shift), ~1600 (C=N), ~420 (Ni-N)~400, ~650, ~1100 (d-d)Green

Investigation of Coordination Modes (Monodentate, Bidentate, Bridging)

This compound can exhibit a variety of coordination modes, which contributes to the structural diversity of its metal complexes. researchgate.net

Monodentate: In the most common coordination mode, the ligand binds to a single metal center through one of its nitrogen atoms, typically N3.

Bidentate: While less common for simple benzotriazoles, derivatives with additional donor groups can act as bidentate ligands, forming a chelate ring with the metal ion.

Bridging: The benzotriazole ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through coordination of different nitrogen atoms of the triazole ring to different metal ions.

The specific coordination mode adopted will depend on factors such as the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination geometry, and the presence of other ligands or counter-ions in the coordination sphere.

Structural Diversity and Architectures of Coordination Compounds (e.g., Metal-Organic Frameworks, Coordination Polymers)

The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of extended structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.com The directionality of the coordination bonds, combined with the rigid nature of the benzotriazole core, can lead to the formation of one-, two-, or three-dimensional networks.

The bromo and methyl functional groups on the ligand can be used to tune the properties of these materials. For example, the bromo group can participate in halogen bonding, which can provide an additional level of control over the supramolecular architecture. The methyl group can influence the steric interactions and the packing of the polymer chains. The synthesis of CPs and MOFs with this ligand would typically involve solvothermal methods, where the metal salt and the ligand are heated in a solvent in a sealed vessel.

Electronic and Magnetic Properties of Metal-Benzotriazole Complexes

The electronic and magnetic properties of metal complexes of this compound are determined by the nature of the metal ion and its coordination environment.

Electronic Properties: The electronic spectra of these complexes are dominated by d-d transitions of the metal ion, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. The energies of these transitions are sensitive to the ligand field strength and the geometry of the complex.

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired d-electrons on the metal ion. For example, cobalt(II) complexes are typically paramagnetic, with magnetic moments that are indicative of their spin state and coordination geometry (tetrahedral or octahedral). researchgate.net Copper(II) complexes, with one unpaired electron, are also paramagnetic. rsc.org In polynuclear complexes or coordination polymers where metal centers are bridged by the benzotriazole ligand, magnetic exchange interactions can occur between the metal ions, leading to ferromagnetic or antiferromagnetic coupling.

Below is a table of representative magnetic moments for hypothetical cobalt(II) and copper(II) complexes of the title compound, based on literature values for similar complexes.

ComplexMetal IonCoordination Geometry (Postulated)Magnetic Moment (μeff, B.M.)
[Co(7-bromo-5-methyl-bta)₂Cl₂]Co(II)Tetrahedral4.2 - 4.8
[Co(7-bromo-5-methyl-bta)₂(H₂O)₄]Cl₂Co(II)Octahedral4.7 - 5.2
[Cu(7-bromo-5-methyl-bta)₂Cl₂]Cu(II)Distorted Octahedral1.8 - 2.2

Research Applications of 7 Bromo 5 Methyl 1h 1,2,3 Benzotriazole and Its Derivatives

Biological and Biomedical Research Applications (Mechanism-Focused)

The core structure of 7-bromo-5-methyl-1H-1,2,3-benzotriazole serves as a foundation for the development of novel therapeutic agents. Researchers have synthesized and evaluated a multitude of its derivatives, revealing potent biological activities. The following subsections will provide a detailed examination of the mechanistic studies related to the antimicrobial and anticancer effects of these compounds.

Antimicrobial Activity: Mechanistic Studies on Antibacterial, Antifungal, and Antiviral Action

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. Mechanistic studies have sought to elucidate how these compounds exert their effects on various pathogens, including bacteria, fungi, and viruses.

The antimicrobial efficacy of benzotriazole (B28993) derivatives often stems from their ability to interfere with essential life processes of pathogens. These compounds have been shown to inhibit critical enzymatic pathways necessary for pathogen growth and replication. For instance, some benzotriazole analogues have been found to disrupt DNA synthesis and inhibit key enzymes involved in cellular respiration and energy production within microbial cells. ukaazpublications.com The strategic placement of bromo and methyl groups on the benzotriazole ring can enhance the lipophilicity and electronic properties of the molecule, potentially facilitating its entry into microbial cells and interaction with intracellular targets.

Research on various benzotriazole derivatives has highlighted their potential to inhibit a range of microbial enzymes. This inhibition disrupts the normal metabolic and reproductive cycles of the pathogens, leading to a bacteriostatic or bactericidal effect. The specific enzymes targeted can vary depending on the derivative and the pathogen .

In the context of antiviral research, benzotriazole derivatives have been investigated for their ability to inhibit viral replication. openmedicinalchemistryjournal.com For example, certain derivatives have shown activity against viruses such as Coxsackievirus B5 and Poliovirus by interfering with viral entry or replication processes. openmedicinalchemistryjournal.com While specific studies on this compound are limited, the broader research on benzotriazoles suggests that derivatives of this compound could similarly inhibit viral replication pathways.

A key mechanism by which some antimicrobial agents function is the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. Benzotriazole derivatives have been shown to interact with the lipid bilayers of microbial cell membranes, increasing their permeability. ukaazpublications.com This interaction is thought to be influenced by the physicochemical properties of the benzotriazole derivative, including its hydrophobicity and electronic distribution, which can be modulated by substituents such as bromine and a methyl group.

Anticancer Activity: Investigation of Molecular Mechanisms

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in anticancer research. Mechanistic studies have focused on their ability to target specific molecules and pathways that are critical for cancer cell proliferation and survival.

A significant area of investigation for benzotriazole derivatives in cancer research is their ability to inhibit key enzymes involved in cell signaling and division.

Protein Tyrosine Kinase Inhibition:

Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in regulating cell growth, proliferation, differentiation, and survival. ed.ac.uk Dysregulation of PTK activity is a common feature of many cancers, making them an important target for anticancer therapies. ed.ac.uk Derivatives of benzotriazole have been explored as PTK inhibitors. For instance, bromo-pyrimidine analogues have been designed to target the hinge region of the kinase active site. The bromine atom can form important interactions within the ATP-binding pocket of the kinase, contributing to the inhibitory activity. While direct studies on this compound as a PTK inhibitor are not widely available, the known activity of other bromo-substituted heterocyclic compounds suggests that its derivatives could be promising candidates for targeting protein tyrosine kinases.

Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape. nih.gov Agents that interfere with tubulin polymerization are effective anticancer drugs. Several benzotriazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govuniss.it These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle. nih.govresearchgate.net The benzotriazole ring itself can engage in van der Waals interactions within the binding site. uniss.it The presence of bromo and methyl groups on the benzotriazole scaffold could influence the binding affinity and efficacy of these derivatives as tubulin polymerization inhibitors.

Enzyme TargetMechanism of InhibitionPotential EffectRelevant Derivative Class
Protein Tyrosine KinasesCompetitive binding to the ATP pocket, often involving interactions with the hinge region.Inhibition of cancer cell signaling pathways, leading to reduced proliferation and survival.Bromo-substituted heterocyclic compounds.
TubulinBinding to the colchicine site on β-tubulin, preventing microtubule formation.Arrest of the cell cycle in the G2/M phase, leading to apoptosis.Benzotriazole-imidazole-thione hybrids. nih.gov

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many effective anticancer agents exert their effects by inducing apoptosis in cancer cells. Derivatives of benzotriazole have been shown to trigger apoptotic pathways in various cancer cell lines.

The induction of apoptosis by these compounds can be a consequence of the enzymatic inhibition described above. For example, the disruption of microtubule dynamics by tubulin polymerization inhibitors can lead to mitotic arrest and subsequent activation of the apoptotic cascade. nih.gov Similarly, the inhibition of critical survival signaling pathways by PTK inhibitors can also lower the threshold for apoptosis induction.

Studies on related bromo-substituted compounds have demonstrated their ability to induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic process. mdpi.com For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and activate caspases-3 and -9 in breast cancer cells. mdpi.com

Furthermore, these compounds can modulate the cell cycle, causing arrest at specific checkpoints. As mentioned, inhibitors of tubulin polymerization can cause a G2/M phase arrest. nih.govmdpi.com This cell cycle arrest prevents cancer cells from completing mitosis and proliferating, and can ultimately lead to apoptosis. The ability of this compound derivatives to induce apoptosis and modulate the cell cycle is a critical aspect of their potential as anticancer agents.

Cellular ProcessMechanismOutcomeExample from Related Compounds
Apoptosis InductionActivation of caspases (e.g., caspase-3, caspase-9) and regulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).Programmed cell death of cancer cells.1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com
Cell Cycle ModulationArrest of the cell cycle at specific phases, such as G2/M.Inhibition of cancer cell proliferation.Benzotriazole-imidazole-thione hybrids. nih.gov
Selective Toxicity to Cancer Cells

Benzotriazole derivatives have demonstrated significant potential as anticancer agents, with research focusing on their ability to selectively target tumor cells while minimizing harm to healthy cells. gsconlinepress.com This selective toxicity is a critical attribute for developing effective chemotherapeutic agents. gsconlinepress.com The anticancer mechanisms often involve inducing apoptosis (programmed cell death), inhibiting key enzymes in cell proliferation pathways, and disrupting microtubule formation. gsconlinepress.comworldbiologica.com

Studies have shown that certain benzotriazole derivatives can inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation in cancer cells. gsconlinepress.com This inhibition leads to cell cycle arrest and prevents cancer cell proliferation. worldbiologica.com For example, some novel benzotriazole N-acylarylhydrazone hybrids have been shown to induce apoptosis mediated by caspase-3 and inhibit focal adhesion kinase (FAK). worldbiologica.com Other derivatives have been found to trigger the mitochondrial apoptotic pathway in cancer cell lines like HepG2. nih.gov

The antiproliferative activity of these compounds has been evaluated against a wide spectrum of human cancer cell lines. Flow cytometry analysis has confirmed that some derivatives can induce apoptosis in cell lines such as MCF-7 (breast cancer). researchgate.net The ability of these compounds to intercalate into tumor cell DNA, causing DNA damage and activating apoptotic and autophagic pathways, is another mechanism contributing to their selective cytotoxicity. nih.gov Research has identified that specific substitutions on the benzotriazole ring can lead to potent growth-inhibitory effects, with IC50 values in the low micromolar range for various cancer cell lines. researchgate.netresearchgate.net

Cytotoxic Activity of Selected Benzotriazole Derivatives Against Various Cancer Cell Lines
Compound DerivativeCancer Cell LineActivity (IC50 µM)Reference
Benzotriazole-containing quinolineVarious1.23–7.39 researchgate.net
2,4-dichloro substituted Imidazole-thione linked benzotriazoleMCF-7 (Breast)3.57 researchgate.net
2,4-dichloro substituted Imidazole-thione linked benzotriazoleHL-60 (Leukemia)0.40 researchgate.net
2,4-dichloro substituted Imidazole-thione linked benzotriazoleHCT-116 (Colon)2.63 researchgate.net
Benzotriazole-dicarboxamide (Compound 3b)SK-MES-1 (Lung)Potent apoptosis induction frontiersin.org
1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (Compound c18)Huh-7 (Liver)19.05 nih.gov

Antioxidant Activity: Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Benzotriazole derivatives have been investigated for their antioxidant properties, primarily their ability to act as free radical scavengers. gsconlinepress.comresearchgate.net The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and the hydroxyl radical (OH⁻). nih.govresearchgate.net

The antioxidant capacity of these compounds is frequently assessed using assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test. nih.gov In this assay, the benzotriazole derivative reduces the stable DPPH radical, a process that can be measured spectrophotometrically by a decrease in absorbance. nih.gov Some N1-carbonyl-substituted benzotriazole derivatives have shown high DPPH interaction rates, comparable to standard antioxidants. gsconlinepress.com

Another mechanism is the inhibition of enzymes that produce free radicals, such as xanthine oxidase (XO). nih.gov While some studies have found that benzotriazoles exhibit weak inhibitory effects on XO, derivatives with specific functional groups, such as free phenolic and amine groups, have shown pronounced antioxidant activity. gsconlinepress.comnih.gov The presence of carbonyl and amine functionalities is believed to interact with nitric oxide, reducing the formation of the highly reactive nitrite anion and thus acting as nitric oxide scavengers. researchgate.net

Antioxidant Activity of Selected Benzotriazole Derivatives
Assay MethodCompound/Derivative TypeObserved ActivityReference
DPPH Radical ScavengingN1-carbonyl-substituted benzotriazole85% interaction rate gsconlinepress.com
DPPH Radical Scavenging2-phenoxy-benzo[g]triazoloquinazolinesShowed high antioxidant activity nih.gov
Nitric Oxide ScavengingDerivatives with carbonyl and amine groupsReduced production of nitrite anion researchgate.net
Xanthine Oxidase InhibitionGeneral BenzotriazolesWeak inhibitory effect nih.gov

Anti-inflammatory and Analgesic Mechanisms

Benzotriazole and its derivatives have demonstrated significant anti-inflammatory and analgesic (pain-reducing) properties in various studies. gsconlinepress.comijrrjournal.comresearchgate.net The anti-inflammatory action is often linked to the inhibition of enzymes involved in the inflammatory cascade. For instance, benzotriazole-6-carboxylic acid was found to inhibit cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of inflammatory mediators. researchgate.net

The structural framework of benzotriazole allows for modifications that can enhance these activities. Tetrazole-linked sulfanilamide benzotriazole derivatives have shown superior anti-inflammatory effects compared to standard drugs like paracetamol. ijrrjournal.comresearchgate.net The introduction of a substituted sulfonyl moiety alongside the benzotriazole core appears to amplify the anti-inflammatory response. ijrrjournal.comresearchgate.net Similarly, certain synthesized triazole derivatives have exhibited notable anti-nociceptive (inhibition of pain sensation) and anti-inflammatory effects. ijpsjournal.comsemanticscholar.org The analgesic effects of some derivatives have been reported to surpass those of standard drugs. gsconlinepress.com

Antiprotozoal and Antitubercular Activity Mechanisms

The benzotriazole scaffold has been a foundation for developing agents against infectious diseases, including those caused by protozoa and mycobacteria. nih.govresearchgate.net

Antiprotozoal Activity: Certain derivatives have shown potent activity against protozoa such as Acanthamoeba castellanii, a causative agent of serious human infections. gsconlinepress.com Research into bromo-, chloro-, and methyl-analogues of benzotriazole, based on the structure of a highly selective protein kinase 2 (CK2) inhibitor, revealed significant in vitro antiprotozoal activity against A. castellanii trophozoites and cysts. nih.gov

Antitubercular Activity: With the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, there is an urgent need for new antitubercular drugs. nih.gov Benzotriazole derivatives have emerged as promising candidates. researchgate.net Their mechanism is thought to involve the inhibition of essential mycobacterial enzymes. For example, 2-oxo-4-substituted aryl-azetidinone derivatives of benzotriazole have shown promising activity against M. tb, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 μg/ml. nih.gov Other studies on 1,2,3-triazole derivatives have identified compounds with MIC values as low as 5.8 µg/mL against M. tuberculosis H37Ra. These findings highlight the potential of nitrogen-containing heterocyclic compounds like benzotriazole to treat tuberculosis. researchgate.net

Antimicrobial Activity of Selected Benzotriazole Derivatives
OrganismCompound/Derivative TypeActivity (MIC)Reference
Mycobacterium tuberculosis2-oxo-4-substituted aryl-azetidinone derivative3.125 µg/ml nih.gov
Mycobacterium tuberculosis H37Ra1,4-disubstituted-1,2,3-triazole derivative (15e)5.8 µg/mL
Acanthamoeba castellaniiBromo-, chloro-, and methyl-analoguesPotent antiprotozoal activity nih.gov

Structure-Activity Relationship (SAR) Studies for Substituted Benzotriazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound. amazonaws.comgsconlinepress.com For benzotriazole derivatives, SAR studies help elucidate how different substituents on the benzotriazole ring influence their biological activities. nih.govijpsjournal.com Even minor changes to the substituents can lead to significant differences in potency and selectivity. amazonaws.com

Key findings from SAR studies on benzotriazole derivatives include:

Position of Substitution: 1-substituted benzotriazole derivatives have been found to be more active than their 2-substituted isomers in certain antimycobacterial studies. nih.gov

Nature of Substituents: The introduction of small, hydrophobic groups like –Cl or –CH₃ on the benzotriazole ring can lead to potent antifungal activity. nih.gov Conversely, bulky substituents like –OCH₃ can decrease activity, possibly by hindering the molecule's penetration into the target cell. uniss.it

Halogenation: Benzotriazole derivatives functionalized with halogens (like bromine) have been shown to disrupt bacterial cell membranes, leading to cell death. gsconlinepress.com

Lipophilicity and Steric Hindrance: The type and position of substituents can alter the molecule's lipophilicity and create steric hindrance, which in turn affects how the derivative interacts with its biological target. amazonaws.com For instance, replacing a carboxyl benzotriazole scaffold with a carboxyl indole or benzimidazole moiety was found to decrease anti-inflammatory activity. researchgate.net

Role in Supramolecular Drug Delivery Systems as Host Components

Beyond its intrinsic biological activities, the benzotriazole structure serves as a versatile tool in the construction of larger, functional molecular systems, including those for drug delivery. researchgate.net Its chemical reactivity allows it to be used as a synthetic auxiliary in peptide chemistry and for creating polymer-drug conjugates. researchgate.net

In this context, benzotriazole can be part of a macromolecular prodrug system, where a therapeutic agent is covalently bonded to a polymer carrier. researchgate.net Such systems offer several advantages, including increased drug solubility, prolonged release profiles, and enhanced stability. researchgate.net By designing these supramolecular systems, it is possible to accumulate the drug at a specific pathological site, thereby increasing efficacy and minimizing systemic toxicity. researchgate.net The benzotriazolide method has been specifically described for binding nonsteroidal anti-inflammatory drugs (NSAIDs) to polyaspartamide-type polymers, demonstrating its utility in creating advanced drug delivery platforms. researchgate.net

Materials Science Applications

In the field of materials science, the most prominent application of this compound and related compounds is as a corrosion inhibitor, particularly for copper and its alloys. cecri.res.inst-andrews.ac.uk Corrosion inhibitors are molecules that, when added to an environment, slow down the rate of corrosion of a metal. youtube.com

The mechanism of inhibition involves the adsorption of the benzotriazole molecule onto the metal surface, forming a strong, densely packed protective film. cecri.res.inst-andrews.ac.uk This film acts as a physical barrier, isolating the metal from the corrosive environment. st-andrews.ac.uk For benzotriazole on copper, the molecule deprotonates upon adsorption and forms metal-organic complexes, such as Cu(BTA)₂, which are the fundamental building blocks of the protective monolayer. st-andrews.ac.uk

Studies have shown that 5-methyl-benzotriazole is an effective corrosion inhibitor for bearing steel in acidic, H₂O₂-based slurries used for chemical mechanical polishing (CMP). researchgate.net The effectiveness of methyl-substituted benzotriazoles is attributed to both the triazole group, which complexes with the metal, and the hydrophobic methyl group, which enhances the protective barrier. researchgate.netresearchgate.net This application is crucial in industries where metal components are exposed to harsh conditions, such as in heating and cooling systems, hydraulic fluids, and industrial lubricants. ijrrjournal.com

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly copper, steel, and aluminum alloys. irowater.comijcsi.proasianpubs.org Their primary mechanism of action involves the formation of a protective film on the metal surface. This process occurs through the adsorption of the inhibitor molecule onto the metal. mdpi.com

The inhibition mechanism is multifaceted:

Adsorption and Film Formation: The nitrogen atoms in the triazole ring possess lone pairs of electrons, which facilitate coordination with metal atoms or ions on the surface. This leads to the formation of a stable, polymeric complex layer that acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.comsemanticscholar.org This film can be as thin as a few molecular layers (approximately 2 nm) and is strongly bonded to the metal. mdpi.comsemanticscholar.org

Mixed Inhibition: Benzotriazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. irowater.com On aluminum alloys, for instance, they are particularly effective at blocking copper-containing intermetallic sites that can initiate localized corrosion. ijcsi.pro

Influence of Substituents: The efficiency of inhibition can be enhanced by substituents on the benzene (B151609) ring. Electron-donating groups, such as the methyl group in this compound, can increase the electron density on the triazole ring, strengthening its coordination with the metal. Conversely, the electron-withdrawing bromo group can also influence the molecule's adsorption characteristics and stability of the protective film.

Table 1: Corrosion Inhibition Studies of Benzotriazole Derivatives

Inhibitor Metal/Alloy Corrosive Medium Inhibition Efficiency (%) Reference
1,2,3-Benzotriazole (BTA) Mild Steel 0.1 N Sulphuric Acid 94 asianpubs.org
BTA AA2024-T3 Alloy 3.5% NaCl Good ijcsi.pro
BTA Copper Neutral Electrolytes Effective irowater.com
Substituted Benzotriazoles Iron Borate Buffer (pH 7.36) Effective Passivation semanticscholar.org

Photo-stabilization and UV Filtering Properties

Derivatives of benzotriazole are widely employed as UV absorbers and photostabilizers in various materials, including plastics and coatings, to prevent degradation caused by ultraviolet radiation. nih.govresearchgate.netijpp.org.in Their effectiveness stems from their ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. researchgate.net

The primary mechanism for this photo-protection is known as Excited-State Intramolecular Proton Transfer (ESIPT). The process involves the following steps:

The benzotriazole molecule absorbs a UV photon, promoting it to an excited electronic state.

A rapid, reversible intramolecular proton transfer occurs from the hydroxyl group (present in many UV-absorber type benzotriazoles) to a nitrogen atom on the triazole ring.

The molecule then undergoes a non-radiative decay back to its ground state, releasing the absorbed energy as harmless heat.

A reverse proton transfer restores the molecule to its original form, ready to absorb another UV photon.

This efficient cycle allows the benzotriazole derivative to dissipate large amounts of UV energy without undergoing photochemical degradation itself, thereby protecting the host material. researchgate.net The persistence and photostabilizing characteristics of benzotriazole and its methyl derivatives have been shown to reduce the photochemical degradation of other organic compounds in aqueous environments. nih.govresearchgate.net

Table 2: Applications of Benzotriazole Derivatives as UV Stabilizers

Application Area Material Protected Function Reference
Industrial Plastics, Rubbers, Synthetic Fibers UV Photo-stabilizer researchgate.net
Coatings Acrylic/Melamine Clearcoats UV Light Absorber researchgate.net
Consumer Products Dishwashing Detergents Additive nih.gov
Automotive Anti-icing Fluids Additive nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the field of organic electronics, benzotriazole derivatives have emerged as crucial building blocks for materials used in organic solar cells (OSCs) and potentially in OLEDs. cjps.org Benzotriazole is considered a moderately electron-deficient unit, making it an excellent acceptor moiety in donor-acceptor (D-A) conjugated polymers. mdpi.comnih.govnih.gov

Key roles of benzotriazole derivatives in these devices include:

Tuning Electronic Properties: By combining benzotriazole units with various electron-donating monomers, chemists can synthesize polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the optimization of the polymer's band gap to achieve complementary absorption with other materials in the solar cell's active layer and to ensure efficient charge separation. cjps.orgacs.org

Improving Device Performance: The molecular structure of benzotriazole can help prevent excessive aggregation in the solid state, which is beneficial for forming the ideal bulk heterojunction morphology required for efficient OSCs. nih.gov Structural modifications, such as the addition of alkyl or bromo groups, can further influence solubility, film morphology, and electronic properties, ultimately impacting the power conversion efficiency (PCE) of the device. acs.org

Hole-Transporting Materials (HTMs): While primarily used as acceptor units, some benzotriazole-based polymers have also been investigated as hole-transporting materials in perovskite solar cells, where they facilitate the efficient extraction of positive charge carriers.

Table 3: Performance of Photovoltaic Devices with Benzotriazole-Based Materials

Device Structure Benzotriazole Material Role Power Conversion Efficiency (PCE) Reference
Inverted Solar Cell PBTZCZ-H (Polymer) Acceptor 5.13% nih.gov
Inverted Solar Cell BTZCZ-2 (Small Molecule) Acceptor 5.05% nih.gov
Dye-Sensitized Solar Cell (DSSC) WS-5 (Organic Dye) Sensitizer 8.02% acs.org
Polymer Solar Cell J-series Polymers Donor High Performance cjps.org

Crystal Engineering and Supramolecular Architectures

The structure of this compound is well-suited for forming ordered, multidimensional structures through non-covalent interactions, a field known as crystal engineering. The key interactions that govern the self-assembly of these molecules are hydrogen bonding and halogen bonding. polimi.itresearchgate.net

Hydrogen Bonding: The N-H group on the triazole ring is a strong hydrogen bond donor, while the other two nitrogen atoms in the ring can act as hydrogen bond acceptors. This allows for the formation of robust chains, sheets, or more complex networks in the solid state.

Halogen Bonding: The bromine atom at position 7 is a key feature. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor), such as a nitrogen atom. polimi.it Studies on tetrabromo-1H-benzotriazole have shown that bromine atoms, particularly those adjacent to the triazole ring, are effective halogen bond donors. polimi.it This interaction is highly directional and can be used to control the precise arrangement of molecules in a crystal lattice. nih.gov The interplay of hydrogen and halogen bonding allows for the construction of complex and predictable supramolecular architectures. ibb.waw.pl

Table 4: Non-Covalent Interactions in Substituted Benzotriazole Crystals

Interaction Type Donor Acceptor Significance Reference
Halogen Bond (XB) Bromine Atom Nitrogen, Carbonyl Oxygen Directs supramolecular assembly polimi.itibb.waw.pl
Hydrogen Bond (HB) Triazole N-H Triazole N, Water Forms stable intermolecular networks polimi.it
π–π Stacking Benzene Ring Benzene Ring Contributes to crystal packing researchgate.net
C–H···O Interaction Aromatic C-H Oxygen Atom Stabilizes supramolecular structure researchgate.net

Catalytic Applications

Beyond materials science, benzotriazole derivatives serve important functions in synthetic organic chemistry, both as versatile precursors and as ligands that mediate the activity of transition metal catalysts. nih.gov

Role as Organocatalysts or Precursors in Organic Synthesis

Benzotriazole is widely regarded as a valuable "synthetic auxiliary." researchgate.net This means a benzotriazole group can be easily introduced into a molecule to facilitate a specific chemical transformation and then be readily removed. Its utility as a precursor stems from its ability to act as a stable leaving group and to activate molecules for various reactions. researchgate.net

For example, N-substituted benzotriazoles are versatile intermediates in organic synthesis. aminer.org Polymer-supported benzotriazoles have been used as catalysts for generating libraries of complex organic molecules like tetrahydroquinolines. nih.gov Furthermore, benzotriazole itself can serve as a precursor to highly reactive intermediates; for instance, N-amination followed by oxidation yields benzyne, a powerful intermediate for constructing aromatic systems.

Ligand Role in Transition Metal Catalysis (e.g., C-C Coupling, Hydrogenation)

The nitrogen atoms of the benzotriazole ring make it an excellent ligand for coordinating with transition metals like palladium, copper, and iridium. researchgate.netnih.gov Benzotriazole-based ligands are often inexpensive, thermally stable, and effective in a wide range of catalytic reactions. gsconlinepress.com

They have been successfully employed in numerous cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Some prominent examples include:

Palladium-Catalyzed Reactions: Ligands derived from benzotriazole are effective in Suzuki, Heck, and Sonogashira coupling reactions, which are vital for synthesizing complex organic molecules, including pharmaceuticals and electronic materials. researchgate.net

Copper-Catalyzed Reactions: They have been used as ligands in copper-catalyzed reactions such as the Glaser coupling of terminal alkynes.

Iridium-Catalyzed Reactions: Bromo-substituted ligands, which share structural motifs with this compound, have been used to create iridium complexes for applications in materials science. nih.gov

The role of the ligand is to stabilize the metal center and modulate its electronic properties to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that underpins these coupling reactions.

Table 5: Transition Metal-Catalyzed Reactions Using Benzotriazole-Based Ligands

Reaction Type Metal Catalyst Ligand Type Application Reference
Suzuki Coupling Palladium Benzotriazole Derivative C-C Bond Formation researchgate.net
Heck Coupling Palladium Benzotriazole Derivative C-C Bond Formation researchgate.net
Sonogashira Coupling Palladium/Copper Benzotriazole Derivative C-C Bond Formation researchgate.net
Amide Bond Formation N/A TCB-OBt (Benzotriazole Reagent) Amidation researchgate.net
Catechol Oxidation Copper(II) Phosphine-based (used with triazoles) Oxidation cnr.it

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Benzotriazole (B28993) Chemistry

Currently, there are no specific research findings or documented contributions of 7-bromo-5-methyl-1H-1,2,3-benzotriazole to the field of benzotriazole chemistry. The presence of a bromine atom and a methyl group on the benzene (B151609) ring is known to influence the electronic properties and biological activity of the parent benzotriazole molecule. gsconlinepress.comnih.gov Halogenation, for instance, can enhance the bioactivity of benzotriazole derivatives. gsconlinepress.com The specific positioning of these substituents at the 7- and 5-positions could lead to unique reactivity and interaction profiles, but these have not been experimentally verified for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1352530-58-5
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
IUPAC Name 4-bromo-6-methyl-2H-benzotriazole
XLogP3 2.1

This data is compiled from chemical supplier databases. chembeez.com

Identification of Research Gaps and Emerging Trends

The primary research gap is the complete lack of published studies on this compound. Emerging trends in benzotriazole chemistry focus on the development of derivatives with tailored electronic and biological properties for specific applications. gsconlinepress.com Research into this compound could align with these trends by exploring its potential in areas where substituted benzotriazoles have shown promise.

Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What are its detailed physicochemical properties, such as its crystal structure, solubility, and spectroscopic characteristics?

How do the bromo and methyl substituents at the 7- and 5-positions influence its reactivity and potential for further derivatization?

Does this compound exhibit any significant biological activity, for instance, as a kinase inhibitor or antimicrobial agent? nih.govnih.gov

Could it serve as a valuable building block or intermediate in the synthesis of more complex molecules?

Prospects for Novel Synthetic Methodologies and Derivatization

The synthesis of benzotriazoles typically involves the diazotization of o-phenylenediamines. gsconlinepress.com For this compound, a plausible synthetic route would start from 4-bromo-6-methyl-1,2-phenylenediamine. The development of a regioselective and efficient synthesis for this precursor would be a critical first step.

Future research could focus on novel, perhaps greener, synthetic methods. Once the parent compound is accessible, derivatization studies could explore reactions at the nitrogen atoms of the triazole ring, a common strategy to modulate the properties of benzotriazoles. nih.gov

Potential for Advanced Functional Materials Design

Benzotriazole derivatives are utilized in the design of functional materials, including corrosion inhibitors and UV stabilizers. The specific substitution pattern of this compound might impart unique properties relevant to materials science. For example, the interplay between the electron-withdrawing bromine and electron-donating methyl group could influence its adsorption on metal surfaces or its photostability. Research in this area would involve surface science studies and polymer chemistry to explore its potential applications.

Outlook for Further Exploration of Mechanistic Biological Activities and Structure-Based Drug Design

The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.govresearchgate.net Substituted benzotriazoles, including bromo- and methyl-analogues, have been investigated as inhibitors of various enzymes, such as protein kinases. nih.gov

Future research should involve screening this compound for a range of biological activities. If promising activity is identified, further studies could delve into its mechanism of action. Structure-based drug design, utilizing computational modeling and experimental validation, could then be employed to design more potent and selective derivatives. The unique substitution pattern of this compound could offer a novel template for the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-5-methyl-1H-1,2,3-benzotriazole?

  • Methodological Answer : The synthesis of brominated benzotriazoles often involves electrophilic substitution or halogenation of precursor molecules. For example, sodium hypochlorite has been used to introduce chlorine into benzotriazole derivatives (as shown in the synthesis of 1-chloro-1H-benzotriazole) . For bromination, analogous methods using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions may be applied. Methyl groups are typically introduced via alkylation or Friedel-Crafts reactions. A stepwise approach could involve:

Synthesis of 5-methyl-1H-benzotriazole via methylation of benzotriazole using methyl iodide in a basic medium.

Bromination at the 7-position using a brominating agent in a polar solvent (e.g., DMF or acetic acid) at 60–80°C.
Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry is critical to confirm regioselectivity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify substituent positions and confirm purity. For example, the bromo substituent induces distinct deshielding effects in aromatic protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL and WinGX ) provides precise bond lengths, angles, and packing interactions. The planar structure of benzotriazole derivatives (e.g., 1-chloro-1H-benzotriazole, with a maximum deviation of 0.007 Å ) highlights the importance of anisotropic displacement parameters for accurate refinement.

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Corrosion Inhibition : Benzotriazoles form protective films on metal surfaces via coordination with Cu2+^{2+} or Fe3+^{3+}, as demonstrated in studies on copper alloys in NaCl solutions . The bromo and methyl groups may enhance solubility or electron-withdrawing effects.
  • Pharmaceutical Intermediates : Brominated heterocycles are common in drug discovery (e.g., α-glucosidase inhibitors ). Enzymatic assays (e.g., DPPH radical scavenging) can assess bioactivity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from disordered atoms or twinning. Use SHELXL’s refinement tools (e.g., PART, TWIN commands) to model disorder . Cross-validate results with WinGX’s geometry analysis tools, such as ORTEP for visualizing anisotropic displacement ellipsoids . For example, in 1-chloro-1H-benzotriazole, N–Cl interactions (2.818 Å) were resolved using high-resolution data and Flack parameter validation .

Q. What computational methods predict the photolytic stability of this compound?

  • Methodological Answer : Multiconfigurational methods like CASPT2/CASSCF can map potential energy surfaces for excited states. For 1H-1,2,3-benzotriazole, non-adiabatic molecular dynamics (NAMD) revealed conical intersections between S1_1 and S0_0 states, critical for predicting photodegradation pathways . AutoDock Vina may also model binding interactions with biological targets, guiding stability assessments under UV exposure.

Q. How can environmental toxicity and bioavailability be systematically evaluated?

  • Methodological Answer :
  • Toxicity : Follow surrogate protocols for benzotriazoles, as 1H-benzotriazole is a regulatory surrogate for 5-methyl derivatives . Use zebrafish embryo assays or microbial toxicity tests.
  • Bioavailability : Apply Veber’s rules: Calculate polar surface area (PSA) and rotatable bonds. For example, PSA < 140 Å2^2 and ≤10 rotatable bonds correlate with high oral bioavailability in rats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.